molecular formula C17H15N3O2 B11840873 3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one

Cat. No.: B11840873
M. Wt: 293.32 g/mol
InChI Key: PPHXKGYHMCPQAS-ODLFYWEKSA-N
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Description

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one typically involves a multi-step process. One common method includes the cyclization of chalcone derivatives. The key starting material, chalcone, undergoes a cyclo-condensation reaction with hydrazine derivatives, such as hydrazine hydrate or phenyl hydrazine, in the presence of ethanol under reflux conditions . This reaction yields pyrazoline derivatives, which are further processed to obtain the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the quinazolinone core . Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C17H15N3O2/c1-11(19-22)13-7-9-14(10-8-13)20-12(2)18-16-6-4-3-5-15(16)17(20)21/h3-10,22H,1-2H3/b19-11-

InChI Key

PPHXKGYHMCPQAS-ODLFYWEKSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)/C(=N\O)/C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=NO)C

Origin of Product

United States

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